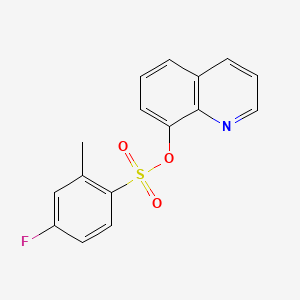

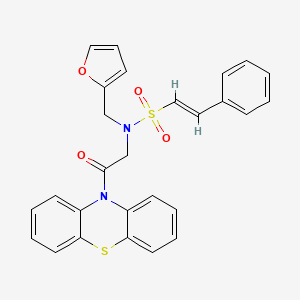

![molecular formula C13H7NO2 B2479032 Naphtho[1',2':4,5]furo[2,3-d]isoxazole CAS No. 338415-32-0](/img/structure/B2479032.png)

Naphtho[1',2':4,5]furo[2,3-d]isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Naphtho[1’,2’:4,5]furo[2,3-d]isoxazole” is a complex organic compound. It belongs to the class of compounds known as isoxazoles . Isoxazoles are electron-rich azoles with an oxygen atom next to the nitrogen . They are found in some natural products and have various practical uses .

Synthesis Analysis

The synthesis of “Naphtho[1’,2’:4,5]furo[2,3-d]isoxazole” involves several steps. In one method, 1-cyano-2-naphthol or its sodium salt is reacted with different alkylating agents to produce O-alkylated derivatives . These derivatives then undergo ring closure reactions using sodium ethoxide solution to give aminonaphtho[2,1-b]furan derivatives . Ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate is then reacted with formamide to afford naphtho[1’,2’ : 4,5]furo[3,2-d]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of “Naphtho[1’,2’:4,5]furo[2,3-d]isoxazole” is complex. It includes a naphtho group, a furo group, and an isoxazole group . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

“Naphtho[1’,2’:4,5]furo[2,3-d]isoxazole” can undergo various chemical reactions. For example, the produced pyrimidino compound can undergo various reactions to synthesize other heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “Naphtho[1’,2’:4,5]furo[2,3-d]isoxazole” can be determined using various analytical techniques. For example, its molar mass, density, boiling point, and acidity can be determined .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Naphtho[1',2':4,5]furo[2,3-d]isoxazole compounds have been synthesized through various methods. For instance, one-pot synthesis methods have been developed to create fused heterocycles, such as 5,11-ethenoisoxazolo[5''',4''':3',4']furo[2'',3'':7',8']naphtho[2',3':4,5]furo[3,4-d]isoxazoles, from isoxazoline-2-oxides (Harada, Sasaki, Kaji, & Zen, 1993).

Biological Activities

- Certain derivatives of this compound have shown potential in biological applications. For example, compounds like 1,3,4-oxadiazoles linked to naphtho[2,1-b]furan exhibited antimicrobial and anti-inflammatory activities (Ravindra, Vagdevi, Vaidya, & Padmashali, 2006). Similarly, novel biheterocyclic compounds with a naphtho[2,1-b]furo structure have been screened for antibacterial, antifungal, anthelmintic, and analgesic activities (Vagdevi, Latha, Vaidya, Kumar, & Pai, 2001).

Antifungal Applications

- Some derivatives of this compound, like naphtho[2,3-d]isoxazole-4,9-diones, have demonstrated potential as antifungal agents. Their synthesis and evaluation against various fungal strains suggest that this scaffold could be developed into novel therapeutic antifungal agents (Santos, Faria, Iley, Coles, Hursthouse, Martins, & Moreira, 2010).

Synthesis of Isoxazol Derivatives

- A new isoxazol derivative, 9,9a-dihydro-naphtho[2, 3-c]isoxazol-3(1H)-one (Naphthisoxazol A), was isolated from the roots of traditional Chinese medicine Glehnia littoralis. Its structure was elucidated through mass spectrometry and extensive NMR analysis (Li, Zhang, & Guan, 2008).

Novel Synthesis Techniques

- Innovative synthesis techniques have been developed for isomeric naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine ring systems. This includes simultaneous o- and peri-cyclisation in naphthalene (Supsana, Tsoungas, & Varvounis, 2000).

Propriétés

IUPAC Name |

11,15-dioxa-14-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12(16),13-heptaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7NO2/c1-2-4-9-8(3-1)5-6-10-12(9)13-11(15-10)7-14-16-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABFCLARSJNXIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate](/img/structure/B2478949.png)

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

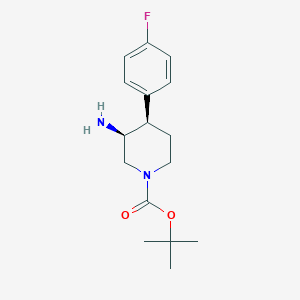

![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2478956.png)

![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478958.png)

![N,N-dibenzyl-4-{2-[(benzylamino)carbothioyl]hydrazino}-4-oxobutanamide](/img/structure/B2478959.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2478963.png)

![4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2478966.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pivalamide](/img/structure/B2478968.png)